molecular formula C15H18O4 B4831284 4-butyl-7,8-dimethoxy-2H-chromen-2-one

4-butyl-7,8-dimethoxy-2H-chromen-2-one

Cat. No.: B4831284
M. Wt: 262.30 g/mol
InChI Key: AZQGZPVURQNWNZ-UHFFFAOYSA-N
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Description

4-Butyl-7,8-dimethoxy-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₁₅H₁₈O₄ and a monoisotopic mass of 262.1205 Da . Structurally, it features a coumarin backbone substituted with a butyl group at position 4 and methoxy groups at positions 7 and 7. Coumarins are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications to optimize therapeutic efficacy and pharmacokinetic profiles.

Properties

IUPAC Name

4-butyl-7,8-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-4-5-6-10-9-13(16)19-14-11(10)7-8-12(17-2)15(14)18-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQGZPVURQNWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butyl-7,8-dimethoxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7,8-dimethoxy-2H-chromen-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

4-butyl-7,8-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one

  • Substituents : Hydroxy groups at positions 6 and 7, methoxy groups at 5 and 8.
  • Key Differences : The hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing logP (lipophilicity) compared to the butyl-containing derivative.

3-Acetyl-4-hydroxy-7,8-dimethoxy-2H-chromen-2-one (Compound 6 in )

  • Substituents : Acetyl and hydroxyl groups at positions 3 and 4, respectively.
  • Key Differences : The acetyl group introduces electron-withdrawing effects, altering electronic distribution and reactivity. The hydroxyl group at position 4 provides a site for further functionalization.
  • Physicochemical Impact : Melting point (163–164°C) is lower than typical alkylated coumarins, reflecting reduced crystallinity due to polar substituents .

4,7,8-Trimethyl-2H-chromen-2-one

  • Substituents : Methyl groups at positions 4, 7, and 8.
  • Key Differences : Smaller alkyl groups (methyl vs. butyl) reduce lipophilicity. Methoxy groups in the target compound provide stronger electron-donating effects than methyl, influencing electronic properties and metabolic stability .

Physicochemical Properties

The butyl group in this compound significantly impacts its physicochemical profile:

  • Lipophilicity : The butyl chain increases logP compared to analogs with methoxy, hydroxy, or methyl groups, favoring passive diffusion across biological membranes.
  • Solubility : Methoxy groups enhance solubility in organic solvents, while the butyl group reduces aqueous solubility compared to hydroxylated derivatives (e.g., 6,7-dihydroxy-5,8-dimethoxy analog) .

Anticancer Potential

  • This compound: Limited direct cytotoxicity data are available, but structural analogs with alkyl chains (e.g., benzopyranones with amino side chains) exhibit LD₅₀ values as low as 5.0 μM in lung cancer cells (A549) .
  • Comparison with Amino-Substituted Derivatives: Compounds like (E)-3-[3-(4-diethylaminophenyl)acryloyl]-4-hydroxy-7,8-dimethoxy-2H-chromen-2-one (Compound 8) show enhanced cytotoxicity (LD₅₀ = 5.83 μM in A549 cells) due to conjugated diethylamino groups, which facilitate DNA intercalation or kinase inhibition .

Selectivity and Mechanism

  • The butyl group may confer selectivity toward hydrophobic targets (e.g., lipid-rich tumor microenvironments), whereas polar derivatives (e.g., hydroxylated or amino-substituted coumarins) interact with hydrophilic enzymes or receptors .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and butyl chain signals (δ 0.9–1.6 ppm). Aromatic protons in the chromenone core appear at δ 6.5–8.0 ppm .
    • ¹³C NMR : Confirms carbonyl (δ ~160 ppm) and quaternary carbons. Methoxy carbons resonate at δ 55–60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~290 g/mol for C₁₅H₁₈O₄) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

How can researchers resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

Methodological Answer :
Contradictions often arise from assay variability or substituent-dependent effects. A systematic approach includes:

Standardized Assays : Replicate studies across multiple cell lines (e.g., HEK-293 vs. HeLa) under controlled conditions (e.g., RPMI-1640 media, 5% CO₂) .

Structure-Activity Relationship (SAR) : Compare analogs (Table 2) to isolate substituent contributions. For example, replacing the butyl group with ethyl may reduce cytotoxicity while retaining antimicrobial activity .

Mechanistic Studies : Use fluorescence anisotropy to evaluate DNA intercalation or Western blotting to assess apoptosis markers (e.g., caspase-3) .

Table 2 : Bioactivity Comparison of Chromenone Derivatives

CompoundAntimicrobial (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)Key Substituent
4-Butyl-7,8-dimethoxy12.5 (S. aureus)25.0 (HeLa)Butyl, dimethoxy
4-Ethyl-7-methoxy25.0 (S. aureus)>50.0 (HeLa)Ethyl, methoxy

What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and antioxidant capacity .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability. For this compound, logP ~3.5 suggests moderate bioavailability .

How can researchers optimize the selectivity of this compound for cancer cells over normal cells?

Q. Methodological Answer :

Targeted Delivery : Conjugate with folate or biotin to exploit overexpression of receptors on cancer cells .

Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments (low pH, high MMP-2) .

In Silico Docking : Use AutoDock Vina to screen against cancer-specific targets (e.g., topoisomerase II) vs. normal cell markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-butyl-7,8-dimethoxy-2H-chromen-2-one
Reactant of Route 2
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4-butyl-7,8-dimethoxy-2H-chromen-2-one

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